Samarium(III) acetate hydrate CAS 100587-91-5 properties
Samarium(III) acetate hydrate CAS 100587-91-5 properties
CAS: 100587-91-5 | Formula: Sm(CH₃COO)₃[1] · xH₂O
Executive Summary
Samarium(III) acetate hydrate is a critical organometallic precursor utilized in the synthesis of advanced ceramic materials, high-performance catalysts, and phosphors. Distinguished by its moderate water solubility and relatively low thermal decomposition temperature compared to inorganic salts (e.g., nitrates or chlorides), it serves as a preferred source for generating high-purity Samarium(III) oxide (Sm₂O₃) nanoparticles and thin films.[1][2] This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and mechanistic behavior in thermal and catalytic applications.[3]
Physicochemical Profile
Samarium(III) acetate hydrate exists typically as a hygroscopic, off-white to pale yellow crystalline powder. Its coordination chemistry is dominated by the "lanthanide contraction," where the Sm³⁺ ion exhibits a high coordination number (typically 8 or 9), satisfied by bidentate acetate ligands and water molecules.
Table 1: Key Technical Specifications
| Property | Specification |
| CAS Number | 100587-91-5 (Hydrate) |
| Molecular Formula | Sm(CH₃COO)₃[1][4] · xH₂O (x ≈ 3-4) |
| Molecular Weight | ~327.50 g/mol (Anhydrous basis) |
| Appearance | Off-white to pale yellow crystalline powder |
| Solubility | Soluble in water, dilute acids; Insoluble in non-polar organic solvents |
| Density | ~1.94 g/cm³ |
| Thermal Stability | Dehydrates >100°C; Decomposes to Oxide >400°C |
| Coordination Geometry | Tricapped trigonal prism (typical for Ln acetates) |
Synthesis & Preparation Protocol
The synthesis of high-purity Samarium(III) acetate hydrate is driven by the acid-base neutralization of Samarium(III) oxide. This method is preferred over metathesis from chloride salts to avoid chloride contamination, which is detrimental in catalytic and electronic applications.
Validated Synthesis Workflow
Objective: Produce 99.9% pure Sm(CH₃COO)₃ · 4H₂O from Sm₂O₃.
Reagents:
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Samarium(III) oxide (Sm₂O₃), 99.9% trace metals basis.[1]
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Glacial Acetic Acid (CH₃COOH), ACS Reagent.[1]
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Deionized Water (18.2 MΩ[1]·cm).
Protocol:
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Slurry Preparation: Suspend 10.0 g of Sm₂O₃ in 50 mL of deionized water in a round-bottom flask.
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Acidification: Slowly add 50% excess glacial acetic acid (approx. 30 mL) while stirring. The reaction is exothermic.
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Reflux: Heat the mixture to 80-90°C for 2-4 hours until the solution becomes clear, indicating complete dissolution of the oxide.
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Concentration: Evaporate the solution to approximately 20% of its original volume using a rotary evaporator (50°C, reduced pressure).
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Crystallization: Cool the concentrate to 4°C overnight. Collect the precipitate via vacuum filtration.
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Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours. Note: Exceeding 60°C may cause premature dehydration.[1]
Process Visualization
The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.
Figure 1: Step-by-step synthesis workflow for Samarium(III) Acetate Hydrate from Oxide precursor.
Reaction Mechanisms & Thermal Behavior
Understanding the thermal decomposition of Samarium(III) acetate is vital for materials scientists using it as a precursor for ceramics or thin films. The decomposition does not occur in a single step; rather, it follows a distinct pathway involving dehydration, the formation of an oxycarbonate intermediate, and finally the oxide.
Thermal Decomposition Pathway
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Dehydration (80°C – 150°C): Loss of lattice water molecules.[1]
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Oxycarbonate Formation (300°C – 400°C): Decomposition of acetate ligands releases acetone and CO₂, forming Samarium Oxycarbonate/Dioxycarbonate.
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Oxide Crystallization (>600°C): Final degradation of the carbonate to form the cubic phase of Samarium(III) Oxide.
Figure 2: Thermal decomposition pathway of Samarium(III) Acetate to Oxide ceramics.[1]
Applications in Research & Industry
Precursor for Nanomaterials
Samarium acetate is the precursor of choice for sol-gel synthesis of Samarium-doped Ceria (SDC) , a standard electrolyte material for Solid Oxide Fuel Cells (SOFCs).
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Advantage: The acetate anion acts as a chelating agent during the sol-gel process, preventing the premature precipitation of hydroxides and ensuring a homogeneous distribution of Sm³⁺ dopants within the Cerium lattice.
Lewis Acid Catalysis
In organic synthesis, Sm(III) species act as mild, water-tolerant Lewis acids.
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Esterification: Catalyzes the reaction between carboxylic acids and alcohols with high selectivity.
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Mechanism: The high oxophilicity of the Sm³⁺ center activates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.
Safety & Handling (SDS Summary)
While generally considered low-toxicity compared to heavy metals, Samarium compounds require standard laboratory safety protocols.
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GHS Classification:
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Handling: Use in a fume hood to avoid inhalation of dust. Wear nitrile gloves and safety goggles.
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Storage: Hygroscopic. Store in a tightly sealed container under desiccant or inert atmosphere (Argon) to prevent clumping and stoichiometry shifts.
References
-
American Elements. (n.d.).[1] Samarium(III) Acetate Hydrate Properties and Applications. Retrieved from [Link][1][2]
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Patil, K. C., et al. (1968). Infrared spectra and thermal decompositions of metal acetates and dicarboxylates. Canadian Journal of Chemistry. Retrieved from [Link][1]
Sources
- 1. Samarium(III) acetate - Wikipedia [en.wikipedia.org]
- 2. americanelements.com [americanelements.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Samarium(III) Acetate Hexahydrate|99.9% [benchchem.com]
- 5. Samarium(III) Triflate as an Efficient and Reusable Catalyst for Facile Synthesis of Benzoxazoles and Benzothiazoles in Aqueous Medium [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. cdhfinechemical.com [cdhfinechemical.com]
